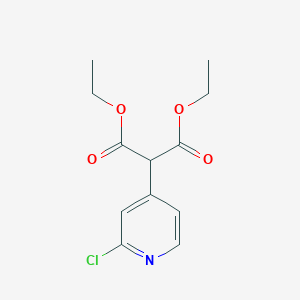

Diethyl 2-(2-chloropyridin-4-yl)malonate

Description

Diethyl 2-(2-chloropyridin-4-yl)malonate is a malonate ester derivative featuring a 2-chloropyridin-4-yl substituent. Its molecular formula is C₁₁H₁₂ClNO₄, with a molecular weight of 257.67 g/mol (exact value may vary based on isotopic composition). This compound is synthesized via nucleophilic substitution, where diethyl malonate reacts with 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) in the presence of a base such as Cs₂CO₃ in dimethylformamide (DMF) at 80°C for 16 hours . The reaction proceeds through deprotonation of the malonate, followed by alkylation at the pyridine ring.

Properties

Molecular Formula |

C12H14ClNO4 |

|---|---|

Molecular Weight |

271.69 g/mol |

IUPAC Name |

diethyl 2-(2-chloropyridin-4-yl)propanedioate |

InChI |

InChI=1S/C12H14ClNO4/c1-3-17-11(15)10(12(16)18-4-2)8-5-6-14-9(13)7-8/h5-7,10H,3-4H2,1-2H3 |

InChI Key |

KUBRLHDASKAMOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=NC=C1)Cl)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters with aromatic or heteroaromatic substituents exhibit diverse physicochemical and reactivity profiles. Below is a detailed comparison of Diethyl 2-(2-chloropyridin-4-yl)malonate with structurally analogous compounds:

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but pyridine derivatives typically exhibit lower melting points (<100°C) due to reduced crystallinity compared to benzene analogs. Diethyl 2-(4-chlorobenzylidene)malonate: Melts at 155–156°C , indicating higher rigidity from the conjugated benzylidene group. 2-Amino-4-(2-chloropyridin-3-yl)pyridines: Melt between 268–287°C, attributed to strong intermolecular hydrogen bonding .

Reactivity :

- The 2-chloropyridine group in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Perfluorophenyl analogs (e.g., Diethyl 2-(perfluorophenyl)malonate) are more reactive in SNAr reactions due to the electron-withdrawing effect of fluorine .

- Benzylidene malonates (e.g., Diethyl 2-(4-chlorobenzylidene)malonate) undergo Michael additions or cyclizations due to α,β-unsaturated ester functionality .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis (80°C, 16h) is comparable to other malonate derivatives but requires longer reaction times than perfluorophenyl analogs (5h under reflux) .

- Substituent Effects: Chlorine at the pyridine 2-position directs electrophilic substitution to the 4-position, while electron-withdrawing groups (e.g., nitro, cyano) further activate the ring for functionalization .

- Biological Relevance: Pyridine malonates show moderate antibacterial activity, though less potent than quinolones derived from ethoxymethylene malonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.